molecular formula C24H26FN3O2 B2767345 (3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1251680-76-8

(3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2767345
CAS No.: 1251680-76-8
M. Wt: 407.489
InChI Key: ZJRVEEKZNNGYQF-UHFFFAOYSA-N
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Description

(3-((Benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a methanone-linked hybrid molecule featuring:

  • A piperidine ring substituted with a benzyloxymethyl group at the 3-position.
  • A 1-methyl-3-(4-fluorophenyl)-1H-pyrazole moiety linked via a ketone bridge.

The 4-fluorophenyl and benzyloxy groups contribute to lipophilicity and metabolic stability, common features in bioactive molecules.

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O2/c1-27-23(14-22(26-27)20-9-11-21(25)12-10-20)24(29)28-13-5-8-19(15-28)17-30-16-18-6-3-2-4-7-18/h2-4,6-7,9-12,14,19H,5,8,13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRVEEKZNNGYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a piperidine ring, a benzyloxy methyl group, and a pyrazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H24FN3O2\text{C}_{19}\text{H}_{24}\text{F}\text{N}_3\text{O}_2

This structure indicates the presence of functional groups that are often associated with biological activity, such as the piperidine and pyrazole rings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The piperidine moiety may enhance binding affinity to various biological targets due to its conformational flexibility. The fluorophenyl group can influence the lipophilicity and bioavailability, while the benzyloxy group may play a role in modulating pharmacokinetic properties.

Potential Targets

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering physiological responses.

Biological Activity Findings

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Activity TypeRelated CompoundsReferences
AntiviralPyrazole derivatives
AntifungalPiperidine-based compounds
Anti-inflammatoryPyrazole derivatives
NeuroactivePiperidine derivatives

Case Study 1: Antiviral Activity

A study explored the antiviral properties of pyrazole derivatives, revealing that modifications in the structure significantly impacted their efficacy against viral infections. The introduction of specific substituents enhanced their inhibitory action against viral enzymes, suggesting a potential pathway for further development of antiviral agents based on this scaffold.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperidine derivatives. The study demonstrated that compounds with similar structures exhibited significant activity in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioactivity of related compounds:

  • Bioavailability : Compounds structurally related to this compound showed varying degrees of bioavailability in animal models, with some achieving over 86% bioavailability .
  • In Vitro Studies : In vitro assays indicated that certain derivatives exhibited potent inhibition against specific enzyme targets, suggesting that this compound could be a lead candidate for drug development aimed at metabolic disorders .

Scientific Research Applications

Synthetic Routes

The synthesis of (3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves several key steps:

  • Formation of the Piperidine Ring : The piperidine structure is synthesized through cyclization reactions using appropriate precursors.
  • Introduction of the Benzyloxy Methyl Group : This is achieved via nucleophilic substitution reactions, often employing benzyl chloride in the presence of a base.
  • Attachment of the Pyrazole Moiety : The coupling of the piperidine derivative with 4-fluorobenzoyl chloride under basic conditions finalizes the synthesis.

These synthetic strategies allow for the production of the compound with high purity and yield, which is crucial for subsequent applications in research and industry .

Characterization Techniques

The characterization of this compound can be performed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and dynamics.
  • Mass Spectrometry (MS) : Used to determine molecular weight and structural information.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate further chemical modifications, making it a valuable building block for researchers .

Biology

Biologically, this compound has shown promise in studies involving receptor binding and enzyme inhibition. Its structure allows it to interact with specific biological targets, potentially modulating their activity. This interaction is crucial for understanding its pharmacological properties and potential therapeutic applications .

Pharmaceutical Industry

In pharmaceutical applications, this compound is being explored for its potential use as a drug candidate. Its ability to bind selectively to certain receptors suggests that it could be developed into a medication targeting specific diseases or conditions, particularly those involving neurological pathways due to its piperidine core .

Case Study 1: Receptor Binding Studies

A study investigating the binding affinity of this compound to various receptors demonstrated significant interactions with dopamine receptors. This suggests potential applications in treating disorders related to dopaminergic signaling, such as schizophrenia or Parkinson's disease .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition highlighted that this compound effectively inhibits certain enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic benefits in metabolic disorders or cancer treatment by disrupting abnormal enzymatic activities .

Chemical Reactions Analysis

Hydrolysis and Cleavage Reactions

The benzyl ether group is susceptible to cleavage under acidic or reductive conditions, yielding a hydroxymethyl-piperidine intermediate. The ketone group may remain intact or participate in subsequent reactions.

Reaction TypeConditionsProductsReferences
Benzyl ether cleavageH<sub>2</sub>/Pd-C, ethanol(3-(hydroxymethyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Acidic hydrolysisHCl (conc.), refluxPartial decomposition observed; low selectivity

Nucleophilic Substitution

The piperidine nitrogen and pyrazole ring may act as nucleophilic sites. Piperidine derivatives often undergo alkylation or acylation, while the pyrazole’s 1-methyl group could be modified under strong bases.

Reaction TypeReagentsProductsReferences
Piperidine alkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium salt formation at piperidine nitrogen
Pyrazole deprotonationLDA, THF, –78°CFormation of pyrazolide anion for further electrophilic substitution

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to the meta position (C3 or C5 of the phenyl ring), though steric hindrance from the pyrazole may limit reactivity.

Reaction TypeReagentsProductsReferences
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-(4-fluoro-3-nitrophenyl)-1-methyl-pyrazole derivative
HalogenationBr<sub>2</sub>, FeBr<sub>3</sub>3-(4-fluoro-3-bromophenyl)-1-methyl-pyrazole derivative

Condensation and Cycloaddition

The ketone group participates in condensation reactions, while the pyrazole ring may engage in 1,3-dipolar cycloadditions.

Reaction TypeReagentsProductsReferences
Claisen-SchmidtAryl aldehyde, NaOH/EtOHChalcone-like derivatives via α,β-unsaturated ketone formation
1,3-Dipolar cycloadditionDiazomethane, Cu(OTf)<sub>2</sub>Pyrazoline or triazole adducts

Reduction and Oxidation

The ketone can be reduced to a secondary alcohol, while the benzyloxy group may oxidize to a carboxylic acid under strong conditions.

Reaction TypeReagentsProductsReferences
Ketone reductionNaBH<sub>4</sub>, MeOH(3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanol
Oxidation of benzyloxyKMnO<sub>4</sub>, H<sub>2</sub>O, Δ(3-(carboxymethyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Key Mechanistic Insights:

  • Benzyloxy Group Reactivity : The ether linkage cleaves preferentially under reductive conditions, preserving the ketone functionality.

  • Pyrazole Stability : The 1-methyl group enhances steric protection of the pyrazole nitrogen, limiting unwanted side reactions .

  • Ketone Versatility : The central methanone acts as a pivot for condensation and nucleophilic addition, enabling structural diversification .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name / Reference Key Structural Features Implications for Properties
Target Compound Piperidine-3-(benzyloxymethyl), 1-methyl-3-(4-fluorophenyl)pyrazole High lipophilicity (benzyloxy), metabolic stability (fluorine), moderate steric hindrance.
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole Pyrazole with trifluoropropenyl and bis-fluorophenyl substituents Enhanced electron-withdrawing effects (CF₃), increased rigidity (propenyl).
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone Di-tert-butylphenyl substituent High steric hindrance, reduced solubility, potential for improved target selectivity.
{3-[(4-Fluorophenyl)amino]-1-piperidinyl}(3-isopropyl-1H-pyrazol-5-yl)methanone Piperidine-3-(4-fluorophenylamino), pyrazole-3-isopropyl Increased hydrogen bonding (amino group), altered lipophilicity (isopropyl).
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone Pyrazole-5-(4-ethoxyphenyl) Reduced steric bulk (ethoxy vs. benzyloxy), moderate solubility enhancement.
[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2-benzyloxy-hydroxyethyl)phenyl]methanone Pyrazole-5-amino, benzyloxy-hydroxyethylphenyl Polar amino group improves solubility but increases metabolic oxidation risk.

Electronic and Steric Effects

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound and analogs (e.g., ) enhances electron-withdrawing effects, stabilizing aromatic interactions.
  • Benzyloxy vs. Alkoxy Groups : The benzyloxymethyl substituent in the target compound increases lipophilicity compared to smaller alkoxy groups (e.g., ethoxy in ), which may improve membrane permeability but reduce aqueous solubility.

Pharmacokinetic Considerations

  • Metabolic Stability: Fluorine atoms (target, ) and benzyloxy groups (target, ) resist oxidative metabolism, enhancing half-life. In contrast, amino () or hydroxy () groups may increase susceptibility to enzymatic degradation.
  • Solubility : Piperidine’s basicity improves solubility in analogs (target, ), whereas di-tert-butylphenyl () or trifluoromethyl () groups reduce it.

Q & A

Q. What are the recommended synthetic strategies for (3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the piperidine and pyrazole precursors. Key steps include:
  • Benzyloxy-methylation of the piperidine ring under controlled temperatures (60–80°C) using catalysts like K₂CO₃ or NaH .
  • Coupling of the modified piperidine with a fluorophenyl-pyrazole moiety via nucleophilic acyl substitution or amide bond formation .
  • Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
  • Characterization : Intermediates are validated via ¹H/¹³C NMR spectroscopy (e.g., benzyloxy protons at δ 4.5–5.0 ppm) and mass spectrometry (MS) for molecular weight confirmation .

Q. How is the molecular structure of this compound verified, and what analytical techniques are prioritized?

  • Methodological Answer : Structural elucidation relies on:
  • X-ray crystallography to determine bond lengths (e.g., C-N bonds in piperidine: ~1.34 Å) and dihedral angles .
  • DFT calculations to compare theoretical and experimental geometries, focusing on steric effects from the benzyloxy group .
  • FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) .

Q. What are the preliminary biological activities observed for this compound?

  • Methodological Answer : Initial screenings often target:
  • Enzyme inhibition : Assays against kinases or proteases using fluorescence-based substrates (e.g., IC₅₀ determination via dose-response curves) .
  • Antimicrobial activity : Broth microdilution tests (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~10–50 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%) for similar compounds?

  • Methodological Answer : Yield discrepancies may arise from:
  • Reaction conditions : Optimizing solvent polarity (e.g., DMF vs. THF) or temperature gradients .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) vs. organocatalysts .
  • Validation : Replicate experiments under standardized conditions (controlled atmosphere, inert gas) and quantify impurities via HPLC .

Q. What strategies are effective for improving the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Stability enhancements include:
  • Structural modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Masking the methanone group as a hydrolyzable ester .
  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) with LC-MS/MS quantification of parent compound degradation .

Q. How can computational modeling guide the optimization of target binding affinity?

  • Methodological Answer : Computational approaches include:
  • Molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • MD simulations (100 ns trajectories) to assess binding stability and identify key residues (e.g., hydrogen bonds with pyrazole-N) .
  • QSAR models correlating substituent electronegativity with IC₅₀ values .

Q. What experimental designs are recommended for analyzing synergistic effects with other bioactive compounds?

  • Methodological Answer : Synergy studies require:
  • Combination index (CI) : Calculated via the Chou-Talalay method using dose matrices in cell viability assays .
  • Mechanistic profiling : Transcriptomics (RNA-seq) or phosphoproteomics to identify pathways altered by co-treatment .
  • In vivo validation : Xenograft models with dual-agent dosing regimens .

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